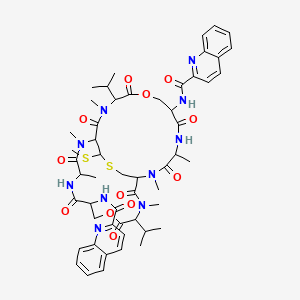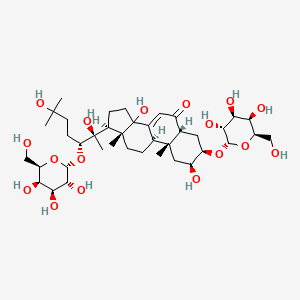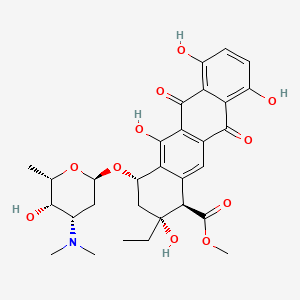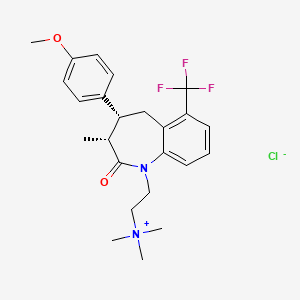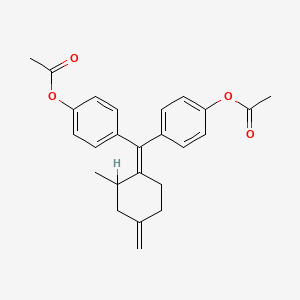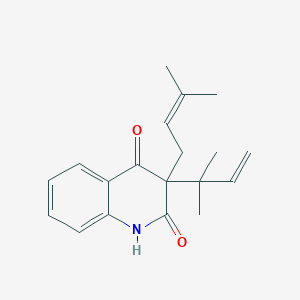
Buchapine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Buchapine is a member of quinolines. It has a role as a metabolite.
科学的研究の応用
Identification and Composition
Buchapine, an alkaloid discovered in Haplophyllum bucharicum, was first characterized in 1982. Identified with the composition C19H23N02, it shares characteristics with other quinoline alkaloids (Nesmelova, Bessonova, & Yunusov, 1982).
Therapeutic Potential in HIV Inhibition
A significant application of buchapine is in HIV research. It was isolated from Euodia roxburghiana and displayed protective effects against HIV-1 in vitro. These findings suggest its potential as a component in HIV therapeutic strategies (McCormick, Mckee, Cardellina, & Boyd, 1996).
Anti-HIV Activity and Synthesis
Further research in 2010 involved the synthesis of buchapine and evaluation of its anti-HIV properties. The study affirmed buchapine’s inhibitory activity against HIV, highlighting its therapeutic relevance (Ahmed, Brahmbhatt, Sabde, Mitra, Singh, & Bhutani, 2010).
Chemical Synthesis Methods
In 2003, a study focused on the synthesis of buchapine through the Mitsunobu reaction, utilizing 4-hydroxy-2-quinolone and dimethylallyl alcohol. This method provided a new approach to the chemical synthesis of buchapine (Cravotto, Nano, Palmisano, & Tagliapietra, 2003).
Broader Applications in Plant Research
Beyond its specific uses, buchapine contributes to the broader field of poisonous plant research. The study of such plants has led to significant advancements in understanding plant toxins and their potential biomedical applications (James, Panter, Gaffield, & Molyneux, 2004).
特性
製品名 |
Buchapine |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC名 |
3-(2-methylbut-3-en-2-yl)-3-(3-methylbut-2-enyl)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C19H23NO2/c1-6-18(4,5)19(12-11-13(2)3)16(21)14-9-7-8-10-15(14)20-17(19)22/h6-11H,1,12H2,2-5H3,(H,20,22) |
InChIキー |
LAXFAGHIJVQGNK-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1(C(=O)C2=CC=CC=C2NC1=O)C(C)(C)C=C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



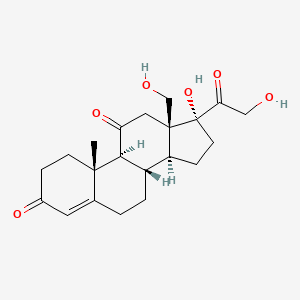
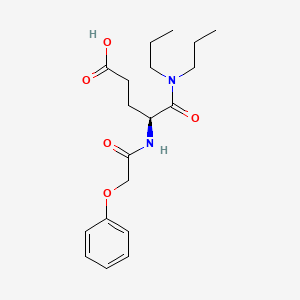
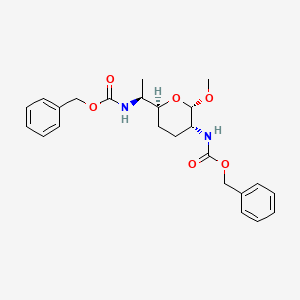
![3-(Dimethylamino)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1207646.png)
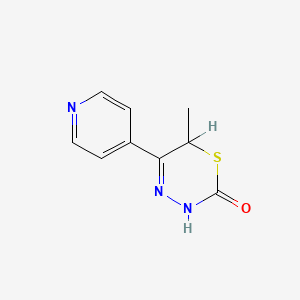
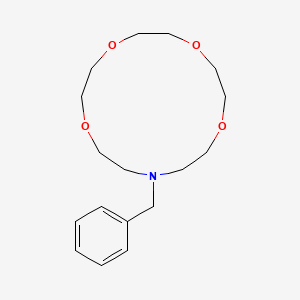
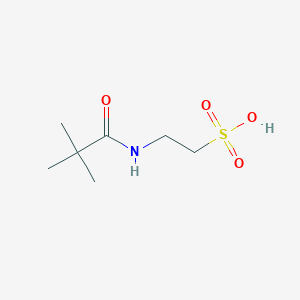
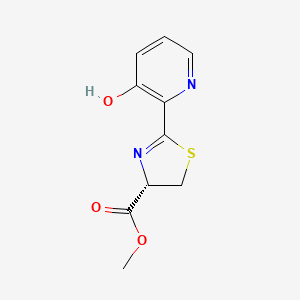
![(3S,4R,6S)-3-Ethyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1207652.png)
